molecular formula C16H19N3O3S B2934348 Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946313-45-7

Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No. B2934348
CAS RN: 946313-45-7
M. Wt: 333.41
InChI Key: HQFPNGHGPGWMKZ-UHFFFAOYSA-N
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Description

“Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a carbamate group and a phenylpropylamino group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Thiazole compounds are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antitumor and Antifilarial Potential

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has been evaluated for its potential to inhibit leukemia cell proliferation and showed significant activity against leukemic cells, suggesting a potential application in antitumor therapy. Moreover, it demonstrated notable in vivo antifilarial activity, indicating its use in treating filarial infections (Kumar et al., 1993).

Synthesis of Heterocyclic Derivatives

The synthesis of various heterocyclic derivatives, including thiazoles and selenazoles, from related compounds indicates a broad scope in chemical research. Such derivatives can be tailored for different biological activities and potential pharmaceutical applications (Velikorodov et al., 2011).

Anticancer Activity and DNA Gyrase Inhibition

Some derivatives of this compound have been synthesized and investigated for their antiproliferative activity. One such compound showed potential for inhibiting DNA gyrase, a key enzyme in DNA replication, suggesting a mechanism for its anticancer activity (Yurttaş et al., 2022).

Antimicrobial Activities

Another area of application is in antimicrobial research. Some derivatives have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis in Medicinal Chemistry

The compound and its derivatives play a significant role in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of biologically active molecules. This includes compounds with potential antihypertensive α-blocking activity, highlighting its relevance in cardiovascular drug research (Abdel-Wahab et al., 2008).

Bioactivity and Enzyme Inhibition

Some derivatives exhibit bioactivity by inhibiting specific enzymes, which could be pivotal in drug discovery and development. This includes studies on enzyme assays and molecular docking to understand the interaction of these compounds with biological targets (Sayed et al., 2019).

Future Directions

Thiazole derivatives are an active area of research due to their diverse biological activities . Future research could explore the potential biological activities of this specific compound.

properties

IUPAC Name

methyl N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-16(21)19-15-18-13(11-23-15)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPNGHGPGWMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate

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